rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride
Description
rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride is a bicyclic compound featuring a [3.2.1]octane core with an acetic acid moiety and a hydrochloride salt. The bicyclo[3.2.1]octane system provides conformational rigidity, which is advantageous in drug design for enhancing target binding and metabolic stability. The acetic acid group contributes to polarity and solubility, while the hydrochloride salt improves bioavailability.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-[(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-7-1-6-2-8(7)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |
InChI Key |
SHSITPJQXCYJBS-CGJXVAEWSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CNC2)CC(=O)O.Cl |
Canonical SMILES |
C1C2CC(C1CNC2)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route includes the formation of the bicyclo[3.2.1]octane ring system followed by functionalization to introduce the acetic acid moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key structural differences among bicyclic analogs lie in their ring systems, substituents, and functional groups:
Table 1: Structural Comparison
Key Observations:
- Ring Size : The [3.2.1]octane system (target compound) offers greater rigidity and stability compared to smaller rings like [3.1.0]hexane , which may suffer from ring strain.
- Functional Groups : The acetic acid moiety in the target compound enhances water solubility (especially as a hydrochloride salt) compared to esters (e.g., acetate in ) or carbamoyl groups (e.g., avibactam ).
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Observations:
- Solubility : The hydrochloride salt form in the target compound and its [3.1.0]hexane analog significantly improves water solubility compared to neutral esters (e.g., ).
- Stability : Bicyclo[3.2.1]octane derivatives generally exhibit high stability due to reduced ring strain, making them suitable for oral administration .
Biological Activity
The compound rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 263 Da
- LogP : 0.96
- Polar Surface Area : 50 Ų
Pharmacological Activity
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems.
1. Opioid Receptor Activity
Research has indicated that compounds similar to rac-2 exhibit significant activity at mu-opioid receptors, which are crucial for mediating pain relief and euphoria. Studies have shown that modifications in the bicyclic structure can enhance binding affinity and selectivity for these receptors .
2. Cholinergic Activity
This compound also shows potential as a cholinergic agent due to its structural similarity to acetylcholine derivatives. It has been suggested that it may enhance cognitive functions by modulating cholinergic pathways, which are vital in learning and memory processes .
The precise mechanism through which rac-2 exerts its effects remains under investigation; however, it is hypothesized to involve:
- Agonistic activity at opioid receptors , leading to analgesic effects.
- Inhibition of acetylcholinesterase , thus increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic signaling.
Case Studies
Several studies have explored the biological implications of rac-2 and its derivatives:
Study 1: Opioid Receptor Binding Affinity
A study conducted on various azabicyclic compounds demonstrated that modifications at the nitrogen atom significantly influenced binding affinity to mu-opioid receptors. The results indicated that rac-2 had a higher affinity compared to non-cyclic counterparts, suggesting potential therapeutic applications in pain management .
Study 2: Cognitive Enhancement
In a behavioral study involving animal models, administration of rac-2 resulted in improved performance on memory tasks compared to controls. This effect was attributed to increased cholinergic activity, supporting the hypothesis that this compound may serve as a cognitive enhancer .
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps and challenges in synthesizing rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride?
The synthesis involves constructing the bicyclic azabicyclo[3.2.1]octane core, followed by acetic acid side-chain introduction and hydrochloride salt formation. Critical steps include:
- Cyclization : Formation of the bicyclic amine via intramolecular reactions under controlled temperature and pressure .
- Carboxylic Acid Functionalization : Coupling the bicyclic amine with an acetic acid derivative, often using coupling agents like EDC/HOBt .
- Salt Formation : Reaction with HCl to improve solubility and stability . Challenges include maintaining stereochemical integrity and optimizing yields through solvent selection (e.g., DCM or THF) and catalyst screening .
Q. How can researchers characterize the stereochemistry of this compound?
Stereochemical analysis requires:
- X-ray Crystallography (XRD) : Definitive determination of absolute configuration .
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol with 0.1% TFA) .
- NMR Spectroscopy : NOE experiments to confirm spatial arrangement of protons .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
- First Aid : Immediate flushing with water for skin/eye contact; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Catalyst Screening : Testing palladium or nickel catalysts for cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
- Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, room temperature for acid coupling) to minimize side reactions .
- In-line Analytics : Use LC-MS to monitor reaction progress and identify impurities .
Q. What computational methods predict the reactivity and stability of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and reaction pathways .
- Molecular Dynamics (MD) : Simulate solubility and stability in physiological buffers .
- Machine Learning : Train models on existing azabicyclo compound data to predict optimal reaction conditions .
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values)?
Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Assays : Use cell lines (e.g., HEK293) with consistent culture conditions .
- Purity Validation : HPLC (>98% purity) and mass spectrometry to confirm batch consistency .
- Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., known inhibitors) .
Q. What strategies are effective for analyzing degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (pH 2–12) .
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry .
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| XRD | λ = 1.5418 Å (Cu-Kα), 100 K | Absolute configuration determination | |
| Chiral HPLC | Chiralpak IA, 90:10 hexane:isopropanol | Enantiomeric purity | |
| ¹H/¹³C NMR | 500 MHz, DMSO-d6 | Proton/carbon assignment |
Q. Table 2. Common Impurities and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
